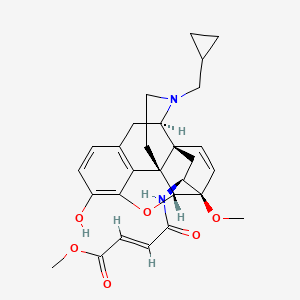
金雀花碱盐酸盐
描述
Cytisine is an alkaloid with partial agonist activity at the α4β2 nicotinic acetylcholine receptor used to aid smoking cessation . It is naturally derived from the Fabaceae family of plants including the genera Laburnum and Cytisus . It has been used as a smoking cessation treatment since 1964 . Cytisine is a partial nicotinic acetylcholine agonist with a half-life of 4.8 hours .
Synthesis Analysis
Cytisine has been a subject of intensive pharmacological research to explore its impact on the nicotinic acetylcholinergic receptors . Several strategies have been developed for the synthesis of Cytisine and its derivatives . Synthetic approaches include the formation of (±)-CYT from bipyridines, synthesis of (+)-CYT using chiral pools and the use of microorganisms to synthesize (-)-CYT .Molecular Structure Analysis
Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The molecular formula of Cytisine is C11H14N2O .Chemical Reactions Analysis
Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The very weak retention of cytisine causes it to be eluted together with the components of biological matrices .Physical And Chemical Properties Analysis
Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The molecular formula of Cytisine is C11H14N2O .科学研究应用
神经和非神经疾病研究
金雀花碱在治疗神经和非神经疾病方面显示出潜力。它与中枢和周围神经系统不同区域的不同 nAChR 亚型相互作用的能力对神经保护以及调节情绪、食物摄入、运动活动以及自主和心血管系统具有影响。结构修饰的金雀花碱衍生物的开发导致了由 nAChR 以外的靶标介导的具有生物活性的新化合物 (Gotti 和 Clementi,2021)。
抗癌活性
对卤代 N-苄基金雀花碱衍生物的研究揭示了针对选定癌细胞系(如肺癌和神经上皮瘤癌)的有希望的抗增殖活性。与常用的抗癌药物顺铂相比,这些衍生物表现出较低的细胞毒性,表明它们作为替代治疗剂的潜力 (Przybył 等,2019)。
癌症治疗中的内质网应激
金雀花碱在肝癌细胞系 HepG2 细胞中诱导由钙超载引起的内质网 (ER) 应激。这一发现表明金雀花碱可以诱导 ER 应激介导的凋亡途径,激活 CHOP、JNK 和 caspase-4 等蛋白,并具有作为治疗肝癌的新靶向化合物的潜力 (Yu 等,2018)。
分子和物理化学分析
研究还集中在了解金雀花碱的物理化学性质。例如,已经对金雀花碱的碱度、溶剂化和作为生物利用度预测工具的理论确定进行了研究。这包括分析其在不同环境中的酸解离常数和溶剂化吉布斯自由能,从而深入了解其溶解度和渗透性 (Pieńko 等,2016)。
在临床医学中的提取和检测
金雀花碱在生物材料中的提取和检测对其在临床医学和法医学毒理学中的应用至关重要。从天然来源开发有效的提取技术和分析鉴定方法将使其在实验和临床药理学中得到更广泛的应用 (Bartusik-Aebisher 等,2019)。
作用机制
Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction . Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts .
安全和危害
Cytisine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
未来方向
Cytisine became available in the UK in January 2024 . The NCSCT have written a briefing to help practitioners prepare for helping their clients quit using cytisine . They will continue to develop resources as they gain more experience and expertise in the use of cytisine . A new study published in Addiction has found that cytisine, a low-cost, generic stop-smoking aid that has been used in Eastern Europe since the 1960s, increases the chances of successful smoking cessation by more than two-fold compared with placebo and may be more effective than nicotine replacement therapy .
属性
IUPAC Name |
(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPHEBIGWBCNH-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
485-35-8 (Parent) | |
| Record name | Cytisinicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6047-01-4 | |
| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1), (1R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytisinicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytisine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTISINICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZI8CA9FWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9R,10S,13S,14S)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1259115.png)












![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)